N'-[(E)-anthracen-9-ylmethylidene]-2-(3,4-dimethylphenoxy)acetohydrazide
Overview
Description
N’-[(E)-anthracen-9-ylmethylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene moiety linked to a hydrazide group through a methylene bridge, with a dimethylphenoxy substituent on the acetohydrazide. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-anthracen-9-ylmethylidene]-2-(3,4-dimethylphenoxy)acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of anthracene-9-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Condensation Reaction: The hydrazone is then reacted with 2-(3,4-dimethylphenoxy)acetic acid under acidic conditions to yield the final product.
The reaction conditions often include refluxing in ethanol or another suitable solvent, with the progress of the reaction monitored by thin-layer chromatography (TLC). The final product is usually purified by recrystallization from a suitable solvent mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-anthracen-9-ylmethylidene]-2-(3,4-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of potential products .
Scientific Research Applications
N’-[(E)-anthracen-9-ylmethylidene]-2-(3,4-dimethylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of organic semiconductors and fluorescent dyes.
Medicine: Research is ongoing into its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Mechanism of Action
The mechanism by which N’-[(E)-anthracen-9-ylmethylidene]-2-(3,4-dimethylphenoxy)acetohydrazide exerts its effects involves several molecular targets and pathways:
DNA Interaction: The anthracene moiety can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell proliferation.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular metabolism, leading to altered cellular functions.
Comparison with Similar Compounds
N’-[(E)-anthracen-9-ylmethylidene]-2-(3,4-dimethylphenoxy)acetohydrazide can be compared with other similar compounds, such as:
N’-[(E)-anthracen-9-ylmethylidene]-2-(biphenyl-2-yloxy)acetohydrazide: This compound has a biphenyl group instead of the dimethylphenoxy group, leading to different chemical and physical properties.
Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine:
Properties
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-(3,4-dimethylphenoxy)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-11-12-21(13-18(17)2)29-16-25(28)27-26-15-24-22-9-5-3-7-19(22)14-20-8-4-6-10-23(20)24/h3-15H,16H2,1-2H3,(H,27,28)/b26-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFIQYOTZQNNDX-CVKSISIWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.